molecular formula C11H7ClO2S B13178963 3-(3-Chlorophenyl)thiophene-2-carboxylic acid

3-(3-Chlorophenyl)thiophene-2-carboxylic acid

Cat. No.: B13178963
M. Wt: 238.69 g/mol
InChI Key: HJPFIQFRVYZFKB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a 3-chlorophenyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)thiophene-2-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and biological activity compared to other thiophene derivatives .

Properties

Molecular Formula

C11H7ClO2S

Molecular Weight

238.69 g/mol

IUPAC Name

3-(3-chlorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6H,(H,13,14)

InChI Key

HJPFIQFRVYZFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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